(R)-(+)-3-Methylcyclopentanone (CAS 6672-30-6) is a highly pure chiral cyclic ketone characterized by a defined stereocenter at the C3 position and an optical rotation of [α]D20 = +144° to +150° (c = 4.5 in methanol) . In industrial and laboratory settings, it serves as a critical chiral building block for the asymmetric synthesis of complex natural products, pharmaceutical intermediates, and specialized fragrance profiles . Unlike achiral precursors that require expensive asymmetric catalysis downstream, this enantiopure starting material provides pre-installed stereocontrol, making it a highly efficient precursor for ring-opening reactions, Grignard additions, and Baeyer-Villiger oxidations [1].
Substituting (R)-(+)-3-methylcyclopentanone with its racemic counterpart fundamentally compromises target-oriented asymmetric synthesis. Utilizing the racemate in multi-step annulation or oxidation sequences produces a 1:1 mixture of diastereomers or enantiomers, effectively halving the yield of the desired stereoisomer and necessitating resource-intensive chiral chromatography for downstream resolution [1]. Furthermore, substituting with the (S)-(-)-enantiomer completely inverts the stereochemical outcome, which is unacceptable for pharmaceutical applications where only one enantiomer exhibits the target biological activity[2]. For analytical applications, replacing the enantiopure compound with a racemate nullifies chiroptical signals, rendering it useless as a calibration standard for circular dichroism or chiral gas chromatography [3].
In the synthesis of chiral δ-lactones and cyclosarkomycin precursors, starting with enantiopure (R)-(+)-3-methylcyclopentanone ensures the correct absolute configuration of the final product. When subjected to Grignard addition and ozonolysis, the (R)-enantiomer reliably transfers its chirality to the resulting 5-oxoalkanals (e.g., (R)-3-methyl-5-oxohexanal)[1]. Using the racemic mixture yields a 1:1 mixture of enantiomeric products, halving the effective yield and requiring chiral chromatography.
| Evidence Dimension | Enantiomeric purity of downstream intermediates |
| Target Compound Data | >98% ee (retains the chirality of the starting material) |
| Comparator Or Baseline | Racemic 3-methylcyclopentanone (yields 0% ee, 1:1 enantiomeric mixture) |
| Quantified Difference | ~50% reduction in target enantiomer yield and total loss of stereopurity |
| Conditions | Multi-step synthesis involving Grignard addition, dehydration, and ozonolysis |
Procuring the enantiopure (R)-isomer bypasses the need for expensive downstream chiral resolution in pharmaceutical intermediate synthesis.
(R)-(+)-3-methylcyclopentanone serves as a critical benchmark for evaluating Resonance Enhanced Multiphoton Ionization Circular Dichroism (REMPI-CD). Studies show that the pure (R)-enantiomer provides a highly resolved, stable positive CD signal (+0.015 ± 0.005) at specific multiphoton resonances [1]. In contrast, the racemic mixture exhibits a broadened, near-zero average signal dominated by statistical fluctuations due to the cancellation of opposite enantiomer signals in the laser focal volume [1].
| Evidence Dimension | REMPI-CD signal strength and stability |
| Target Compound Data | +0.015 ± 0.005 (stable, resolved positive CD signal) |
| Comparator Or Baseline | Racemic 3-methylcyclopentanone (~0 average signal with high statistical noise) |
| Quantified Difference | Absolute signal resolution vs. complete signal cancellation |
| Conditions | Gas-phase (2+1) REMPI-CD spectroscopy using circularly polarized light at 397.5 nm excitations |
For analytical instrument calibration and chiroptical method development, the enantiopure compound is strictly required to generate a measurable, non-zero baseline.
In the development of novel ene-reductases, (R)-(+)-3-methylcyclopentanone and its (S)-counterpart are essential chromatographic standards for determining enzyme enantioselectivity. On a γ-DEX 225 chiral capillary column, the (R)-enantiomer elutes at a distinct retention time (7.8 min) compared to the (S)-enantiomer (7.9 min) [1]. Procurement of the pure (R)-isomer is necessary to accurately calibrate GC methods and quantify the stereochemical yield of biocatalytic reductions.
| Evidence Dimension | Chromatographic retention time (tR) on chiral stationary phase |
| Target Compound Data | tR = 7.8 min |
| Comparator Or Baseline | (S)-(-)-3-methylcyclopentanone (tR = 7.9 min) |
| Quantified Difference | 0.1 min baseline separation for accurate ee% quantification |
| Conditions | GC analysis using γ-DEX 225 capillary column, 60°C to 180°C temperature gradient |
Biocatalysis labs must procure the exact (R)-enantiomer to serve as an analytical standard for validating the enantiomeric excess of their enzymatic processes.
The (R)-enantiomer is utilized as a model chiral polyatomic molecule for high-resolution isolation matrix IR spectroscopy. When analyzed, (R)-(+)-3-methylcyclopentanone yields exceptionally highly resolved IR spectra, allowing precise differentiation of its equatorial (78%) and axial (22%) conformers [1]. Substituting with a crude or racemic mixture complicates the spectral assignments due to potential intermolecular interactions or lack of defined chiral-optical correlation.
| Evidence Dimension | Spectral resolution of conformers |
| Target Compound Data | Clear identification of 78% equatorial / 22% axial conformer distribution |
| Comparator Or Baseline | Racemic mixtures (induces spectral ambiguity) |
| Quantified Difference | Unambiguous assignment of conformer ratios |
| Conditions | Low-temperature matrix isolation IR spectroscopy / computational modeling |
Researchers developing advanced spectroscopic techniques require the defined stereochemistry of the (R)-isomer to accurately map conformational dynamics without chiral interference.
This compound is the right choice as a starting material for synthesizing chiral δ-lactones and cyclosarkomycin precursors, where the pre-installed (R)-methyl group dictates downstream stereochemistry [1].
It serves as an essential benchmark for calibrating advanced spectroscopic systems like REMPI-CD and matrix-isolation IR, due to its well-defined optical rotation and rigid conformational profile [2].
It is a crucial analytical standard for chiral gas chromatography in biocatalysis, enabling the precise measurement of enantiomeric excess in ene-reductase and Baeyer-Villiger monooxygenase reactions [3].
It is utilized in the fragrance industry where specific enantiomers impart distinct olfactory characteristics compared to their racemic counterparts, requiring high-ee procurement for reproducible scent profiles .
Flammable